N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a triazolopyridazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.
Introduction of the Carboxamide Group: The carboxamide group is typically introduced via amide bond formation, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its action, providing insights into its potential therapeutic effects.
Pharmacology: Researchers can investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The triazolopyridazine moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- N-(4-methoxyphenyl)-3-chloropropanamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features. The presence of both the triazolopyridazine and piperidine rings provides a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, and therapeutic efficacy.
Properties
Molecular Formula |
C21H25ClN6O2 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O2/c1-13(2)20-25-24-18-6-7-19(26-28(18)20)27-10-8-14(9-11-27)21(29)23-15-4-5-17(30-3)16(22)12-15/h4-7,12-14H,8-11H2,1-3H3,(H,23,29) |
InChI Key |
DBSGSQJTNUJAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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